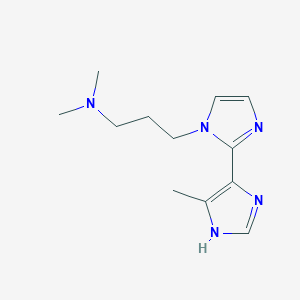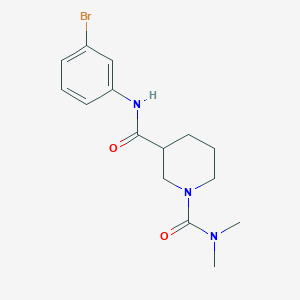![molecular formula C19H22N2S B5484169 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene](/img/structure/B5484169.png)
3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene is a complex chemical compound that has been the focus of scientific research in recent years. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In 7]dodec-2-ene.
Mechanism of Action
The mechanism of action of 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes or proteins in bacterial or fungal cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene has a range of biochemical and physiological effects. In bacterial and fungal cells, this compound has been shown to inhibit the growth and replication of these organisms. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene in lab experiments is its versatility. This compound can be easily synthesized and modified to suit the needs of various experiments. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene. One area of interest is the development of new derivatives of this compound with improved antibacterial, antifungal, and anticancer properties. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Finally, research on the potential use of this compound in material science and organic electronics is also an area of interest for future research.
In conclusion, 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene is a complex chemical compound that has shown promising results in various scientific research applications. Its versatility and potential for use in medicinal chemistry, organic synthesis, and material science make it an area of interest for future research. However, further studies are needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved properties.
Synthesis Methods
The synthesis of 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene involves a multi-step process that includes a series of chemical reactions. One of the most commonly used methods for synthesizing this compound is the Hantzsch reaction, which involves the condensation of 1,2-diamine, aldehyde, and thioglycolic acid. Other methods, such as the Mannich reaction and the Biginelli reaction, have also been used to synthesize this compound.
Scientific Research Applications
3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antibacterial and antifungal agent. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.
In organic synthesis, 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene has been used as a building block for the synthesis of other complex compounds. It has also been studied for its potential use in the development of new materials, such as organic semiconductors.
properties
IUPAC Name |
2-naphthalen-1-yl-1-thia-3,4-diazaspiro[4.7]dodec-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c1-2-6-13-19(14-7-3-1)21-20-18(22-19)17-12-8-10-15-9-4-5-11-16(15)17/h4-5,8-12,21H,1-3,6-7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYQFMGDOAXCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)NN=C(S2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopentyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5484086.png)
![2-(3-chlorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide](/img/structure/B5484089.png)
![4-oxo-3-(2,2,5,9-tetramethyl-4,8-decadien-1-yl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B5484092.png)
![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5484098.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B5484101.png)
![2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5484115.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5484116.png)
![N-[1-(4-propyl-4H-1,2,4-triazol-3-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5484123.png)
![N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5484131.png)
![5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5484136.png)

![benzyl 4-{[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]amino}butanoate](/img/structure/B5484165.png)
![methyl 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5484166.png)
